molecular formula C8H14O2 B593781 methyl (1R,3S)-3-methylcyclopentane-1-carboxylate CAS No. 126110-36-9

methyl (1R,3S)-3-methylcyclopentane-1-carboxylate

Cat. No.: B593781
CAS No.: 126110-36-9
M. Wt: 142.198
InChI Key: JEKZTDHRSRGRJE-NKWVEPMBSA-N
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Description

methyl (1R,3S)-3-methylcyclopentane-1-carboxylate: is an organic compound with a unique stereochemistry It is a derivative of cyclopentane, featuring a carboxylate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (1R,3S)-3-methylcyclopentane-1-carboxylate typically involves the stereoselective reduction of a precursor compound. One common method is the hydrogenation of a suitable cyclopentane derivative under specific conditions to achieve the desired stereochemistry . The reaction often requires a catalyst, such as palladium on carbon, and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions: methyl (1R,3S)-3-methylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic chemistry, methyl (1R,3S)-3-methylcyclopentane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions and developing new synthetic methodologies .

Biology and Medicine: Its structural features may allow it to interact with enzymes or receptors in a stereospecific manner, leading to the development of new therapeutic agents .

Industry: In the industrial sector, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism of action of methyl (1R,3S)-3-methylcyclopentane-1-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: methyl (1R,3S)-3-methylcyclopentane-1-carboxylate is unique due to its specific stereochemistry and functional group, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential in medicinal chemistry set it apart from other similar compounds.

Properties

IUPAC Name

methyl (1R,3S)-3-methylcyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-6-3-4-7(5-6)8(9)10-2/h6-7H,3-5H2,1-2H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEKZTDHRSRGRJE-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H](C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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